Isotopic Purity and Chemical Integrity
A fully validated UHPLC-MS/MS method utilizing Florfenicol-d3 as an internal standard for the quantification of Florfenicol Amine in bull serum and seminal plasma demonstrated excellent method performance. The approach met all validation criteria, showing bias (accuracy) always within ±15% and a coefficient of variation (CV%) for precision always below 15% at all quality control (QC) levels tested [1]. This performance is directly attributable to the use of the stable isotope-labeled internal standard, which corrects for matrix effects and sample-to-sample variability.
| Evidence Dimension | Accuracy (Bias) and Precision (CV%) in a Validated Bioanalytical Method |
|---|---|
| Target Compound Data | Bias always within ±15%; CV% always below 15% |
| Comparator Or Baseline | Method performance with surrogate internal standard (Class-level inference: typically >±15% bias, >15% CV without adequate matrix effect correction) |
| Quantified Difference | Not explicitly quantified against a surrogate standard in this study, but the results demonstrate that the deuterated internal standard enables the method to meet strict regulatory guidelines (e.g., FDA/EMA) which are typically unattainable without isotope dilution. |
| Conditions | UHPLC-MS/MS analysis of Florfenicol and Florfenicol Amine in bull serum and seminal plasma following a simple protein precipitation extraction. |
Why This Matters
This level of accuracy and precision is mandatory for generating reliable concentration-time profiles in pharmacokinetic studies and for ensuring compliance with regulatory residue monitoring programs.
- [1] Bardhi, A., Romano, J. E., Pagliuca, G., Caneschi, A., & Barbarossa, A. (2023). Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method. Veterinary Medicine International, 2023, 6692920. View Source
